![molecular formula C11H10N2O3S B4185380 N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide](/img/structure/B4185380.png)
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide
Overview
Description
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide (ATMF) is a potential therapeutic compound that has gained attention in recent years due to its promising biological activities. ATMF is a heterocyclic compound that contains a furan ring and a thiophene ring, and it has been found to exhibit various pharmacological properties.
Mechanism of Action
The mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is not fully understood. However, it has been suggested that N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide exerts its biological activities by modulating various signaling pathways. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been found to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been shown to improve cognitive function and to protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has several advantages as a potential therapeutic compound. It is a small molecule that can easily penetrate cell membranes, and it has been found to have low toxicity. However, there are also limitations to using N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is not fully understood, which can make it challenging to design experiments to test its effects.
Future Directions
There are several future directions for research on N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide. One area of interest is to further investigate its potential as a therapeutic compound for neurodegenerative diseases. Another area of interest is to study its effects on the gut microbiome, as there is increasing evidence of the importance of the gut-brain axis in health and disease. Additionally, it would be valuable to investigate the potential of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide as a chemopreventive agent for cancer. Finally, further research is needed to fully understand the mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide and to identify potential targets for its therapeutic effects.
Conclusion
In conclusion, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is a promising therapeutic compound that exhibits various biological activities. Its synthesis method has been well-established, and it has been extensively studied for its potential therapeutic applications. While there are limitations to using N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide in lab experiments, there are also several future directions for research on this compound. Overall, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has the potential to be a valuable therapeutic agent for a range of diseases and conditions.
Scientific Research Applications
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been shown to have a protective effect against neurodegeneration and to improve cognitive function. Additionally, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to have antimicrobial and antifungal activities.
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-7(2-4-16-6)10(15)13-11-8(9(12)14)3-5-17-11/h2-5H,1H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLPGNVIIFBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CS2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49816558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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